molecular formula C10H14Cl2N4 B1486186 3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride CAS No. 2203071-23-0

3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride

Cat. No.: B1486186
CAS No.: 2203071-23-0
M. Wt: 261.15 g/mol
InChI Key: YYZRZPMHOFVBCW-UHFFFAOYSA-N
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Description

3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride is a chemical compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common synthetic route includes the reaction of pyrrolidine with appropriate pyridine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic pathway chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a ligand for various biological targets, aiding in the study of biological processes.

  • Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and inflammation.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and functional groups.

  • Pyrazolopyridines: Other members of this class may have different substituents on the pyrazolopyridine core, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-pyrrolidin-3-yl-2H-pyrazolo[3,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c1-2-8-9(7-3-5-11-6-7)13-14-10(8)12-4-1;;/h1-2,4,7,11H,3,5-6H2,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZRZPMHOFVBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=C3C=CC=NC3=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Reactant of Route 2
3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Reactant of Route 3
3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Reactant of Route 4
3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Reactant of Route 6
3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride

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